Aspulvinone H(1-) is primarily derived from Aspergillus terreus, a filamentous fungus commonly found in soil and decaying plant material. This organism is notable for its ability to produce various bioactive compounds, including polyketides and other secondary metabolites.
Aspulvinone H(1-) belongs to the category of polyketides, which are organic compounds formed through the polymerization of acetate units. Polyketides often exhibit significant pharmacological activities, making them valuable in drug discovery and development.
The synthesis of aspulvinone H(1-) can be achieved through several methods, primarily involving modular synthetic strategies that utilize vinylogous aldol condensation reactions. Recent studies have reported a mild and efficient synthetic method that allows for broad substrate scope, enabling the generation of various aspulvinone derivatives.
Aspulvinone H(1-) possesses a complex molecular structure characterized by multiple rings and functional groups typical of polyketides. The molecular formula for aspulvinone H(1-) is C27H28O5, indicating a substantial carbon backbone with multiple oxygen functionalities.
Aspulvinone H(1-) can undergo various chemical reactions typical for polyketides:
The mechanism of action for aspulvinone H(1-) is not fully elucidated but is believed to involve interactions with viral proteins or cellular pathways that inhibit viral replication. Preliminary studies have indicated that some derivatives exhibit anti-SARS-CoV-2 activity, suggesting potential applications in antiviral therapy .
Aspulvinone H(1-) holds promise in various scientific fields:
Aspulvinone H belongs to a class of prenylated hydroxybenzoquinone derivatives biosynthesized by non-ribosomal peptide synthetase (NRPS)-like enzymes in Aspergillus terreus. The core pathway involves:
Genomic studies reveal that Aspergillus terreus harbors 70–108 secondary metabolite gene clusters, with the aspulvinone cluster (e.g., melA-npgA) being highly conserved across section Terrei species [6]. Regulatory elements include LaeA, a global regulator that upregulates cluster expression under low-nitrogen conditions [6].
Table 1: Key Enzymes in Aspulvinone Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
NRPS-like synthetase | melA | Tetronic acid ring formation | Aspulvinone core |
Prenyltransferase | ptmI | C3/C5 prenylation | Prenylated derivatives |
O-Methyltransferase | aflD | Methylation of quinone hydroxyl groups | Methylated aspulvinones |
Genetic engineering leverages both homologous and site-directed tools to optimize aspulvinone yields:
Table 2: Strain Engineering Outcomes for Aspulvinone Production
Strain | Modification | Yield Increase | Key Finding |
---|---|---|---|
A. terreus ASM-1 | DES mutagenesis | 3.5-fold vs. wild-type | New aspulvinones V–X identified |
S. cerevisiae AQS002 | melA + npgA + YDJ1/SSA1 | 84% | Chaperones enhance enzyme folding |
A. nidulans ucdΔ | melA overexpression | 2.1-fold | Validated core biosynthetic pathway |
Diethyl sulfate (DES), a potent alkylating agent (IARC Group 2A), induces random mutations by ethylating DNA bases, primarily causing GC→AT transitions (73% of mutations) [4] [8]. In A. terreus strain optimization:
Aspulvinone profiles differ significantly between marine and terrestrial Aspergillus terreus strains due to ecological stress adaptations:
Table 3: Aspulvinone Structural Diversity by Source
Source | Exemplar Compound | Bioactivity | Unique Feature |
---|---|---|---|
Marine mangrove sediment | Isoaspulvinone E | Anti-H1N1 (IC50: 32.3 µg/mL) | Δ5(10) double bond |
Terrestrial soil | Aspulvinone H | α-Glucosidase inhibition (IC50: 4.6 µM) | C3 prenylation |
DES mutant ASM-1 | Aspulvinone V | Mixed-type α-glucosidase inhibition | Novel 6-hydroxy group |
Concluding Remarks
Aspulvinone H exemplifies how fungal chemistry intersects with biotechnological innovation. Advances in pathway elucidation, strain engineering, and ecological profiling underscore its potential as a model for bioactive natural product development. Future work should explore unexplored cluster regulators and marine-specific adaptations to unlock further structural variants.
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